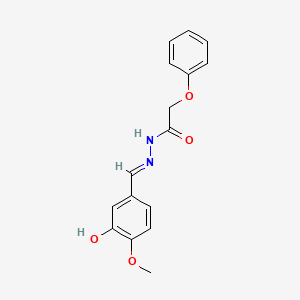

![molecular formula C20H27N5O2 B5577383 N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine and pyrimidinamine derivatives are widely studied for their pharmacological properties and potential therapeutic applications. The interest in these compounds stems from their diverse biological activities and the ability to modulate various receptors and enzymes within the body.

Synthesis Analysis

The synthesis of piperazine and pyrimidinamine derivatives often involves nucleophilic substitution reactions, amide bond formation, and the use of various catalysts to enhance reaction efficiency. For instance, compounds with high affinity for serotonin and dopamine receptors were synthesized through reactions involving ethyl chloroformate and triethylamine, indicating the utility of these reagents in crafting complex molecular structures (Zhuang et al., 1994).

Molecular Structure Analysis

Crystallographic and spectroscopic analyses are crucial for elucidating the molecular structure of piperazine and pyrimidinamine derivatives. Such studies have revealed that the conformation of the piperazine ring and the spatial arrangement of substituents significantly influence the compound's biological activity and receptor affinity (Anthal et al., 2018).

Chemical Reactions and Properties

Piperazine and pyrimidinamine derivatives undergo various chemical reactions, including alkylation, acylation, and cyclization, to produce compounds with targeted biological activities. These reactions are often tailored to introduce specific functional groups that enhance receptor binding or modulate pharmacokinetic properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the presence of methoxy groups and the length of alkyl chains can affect the compound's solubility in different solvents, which is crucial for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of piperazine and pyrimidinamine derivatives with biological targets are key determinants of their pharmacological profile. Studies have demonstrated that modifications to the piperazine ring or the pyrimidinamine moiety can lead to significant changes in the compound's affinity for specific receptors, highlighting the importance of chemical properties in drug design and development.

- Zhuang et al., 1994: Derivatives of piperazines as 5-HT1A ligands (link to paper).

- Anthal et al., 2018: Crystal structure analysis of a piperazine derivative (link to paper).

科学的研究の応用

Radioligand Development for PET Imaging

N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine and its analogs have been explored extensively in the development of radioligands for positron emission tomography (PET) imaging. These compounds, including [18F]p-MPPF, are utilized for studying the serotonergic neurotransmission by targeting 5-HT1A receptors. The research encompasses chemistry, radiochemistry, animal studies, and human PET data, providing insights into the serotonergic system's function and potential abnormalities in various disorders. Such studies have been foundational in understanding serotonergic neurotransmission mechanisms, highlighting the compound's value in neuroscience research (Plenevaux et al., 2000).

Inhibition of Serotonin Receptors

Research has also focused on the compound's role as a potent and selective antagonist of serotonin (5-HT) receptors, particularly in studies related to the dorsal raphe nucleus. This specificity allows for the precise modulation of serotonin levels, offering potential therapeutic avenues for conditions influenced by serotonin dysregulation. The compound's action in inhibiting serotonin-induced neuronal firing provides a tool for dissecting the serotonergic system's contributions to mood regulation, anxiety, and other psychiatric conditions (Craven, Grahame-Smith, & Newberry, 1994).

特性

IUPAC Name |

1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-4-21-18-14-19(23-15(2)22-18)24-9-11-25(12-10-24)20(26)13-16-5-7-17(27-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMENVQCBTNVCQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)

![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)